molecular formula C12H17NO3S B13168166 Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate

Cat. No.: B13168166
M. Wt: 255.34 g/mol
InChI Key: IBMULKLBGKQLRM-UHFFFAOYSA-N
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Description

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate: is an organic compound that belongs to the class of carbamates It is characterized by the presence of a thiophene ring, which is a five-membered ring containing sulfur, and a carbamate group, which is an ester of carbamic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a thiophene derivative. One common method involves the use of Boc anhydride and ethanol, followed by the addition of ammonia solution. The reaction mixture is stirred at low temperatures and then allowed to reach room temperature, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity. The process may also involve purification steps such as recrystallization to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate involves its interaction with specific molecular targets. The thiophene ring can interact with enzymes or receptors, leading to inhibition or modulation of their activity. The carbamate group can form covalent bonds with nucleophilic residues in proteins, resulting in enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl N-[3-oxo-3-(thiophen-2-YL)propyl]carbamate is unique due to the presence of the thiophene ring, which imparts specific electronic and steric properties. This makes it a valuable compound for various applications, particularly in the development of enzyme inhibitors and advanced materials .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

tert-butyl N-(3-oxo-3-thiophen-2-ylpropyl)carbamate

InChI

InChI=1S/C12H17NO3S/c1-12(2,3)16-11(15)13-7-6-9(14)10-5-4-8-17-10/h4-5,8H,6-7H2,1-3H3,(H,13,15)

InChI Key

IBMULKLBGKQLRM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)C1=CC=CS1

Origin of Product

United States

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